molecular formula C11H10F3NO B13570330 rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

Cat. No.: B13570330
M. Wt: 229.20 g/mol
InChI Key: VLNJNUHIQLNKSM-RKDXNWHRSA-N
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Description

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.

    Formation of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, such as aniline, under appropriate conditions to form the carboxamide.

Chemical Reactions Analysis

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl or phenyl groups under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Scientific Research Applications

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The phenyl group contributes to the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity, enhancing its stability and reactivity.

Comparison with Similar Compounds

rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    rac-(1R,2R)-2-Fluorocyclopropane-1-carboxamide: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and biological activity.

    rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a hydroxy group and an imidamide group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and a cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1

InChI Key

VLNJNUHIQLNKSM-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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